6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Overview
Description
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzimidazole ring.
Preparation Methods
The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents such as fluorine or bromine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol can be compared with other similar compounds, such as:
2-Methyl-1H-benzo[d]imidazol-4-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Bromo-2-methyl-1H-benzo[d]imidazol-4-ol: The bromine atom can alter the compound’s properties compared to the chlorine-substituted version.
6-Chloro-1H-benzo[d]imidazol-4-ol: The absence of the methyl group at the 2nd position can influence its chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPYBKZCJCNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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